Bienvenue dans la boutique en ligne BenchChem!

Rupintrivir

Human Rhinovirus Broad-Spectrum Antiviral Clinical Isolates

Rupintrivir (AG7088, ruprintrivir) is a peptidomimetic, irreversible inhibitor of human rhinovirus (HRV) 3C cysteine protease, developed via structure-based drug design. It was advanced to Phase II clinical trials by Agouron Pharmaceuticals (Pfizer) as an intranasal formulation for common cold prophylaxis and treatment.

Molecular Formula C31H39FN4O7
Molecular Weight 598.7 g/mol
Cat. No. B8209409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRupintrivir
Molecular FormulaC31H39FN4O7
Molecular Weight598.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C
InChIInChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+
InChIKeyCAYJBRBGZBCZKO-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rupintrivir (AG7088) Procurement Guide: What Scientific Buyers Must Know Before Selecting This HRV 3C Protease Inhibitor


Rupintrivir (AG7088, ruprintrivir) is a peptidomimetic, irreversible inhibitor of human rhinovirus (HRV) 3C cysteine protease, developed via structure-based drug design [1]. It was advanced to Phase II clinical trials by Agouron Pharmaceuticals (Pfizer) as an intranasal formulation for common cold prophylaxis and treatment [2][3]. The compound is characterized by a tripeptidyl backbone bearing a Michael acceptor warhead that forms a covalent bond with the active-site Cys147 residue of the target protease, yielding an inactivation rate constant (kobs/[I]) of 1,470,000 ± 440,000 M⁻¹s⁻¹ for HRV-14 3C protease [1]. Rupintrivir is supplied as a research tool compound and reference standard, with typical purity specifications of ≥98% (HPLC) .

Why Rupintrivir Cannot Be Casually Replaced by Pleconaril, AG7404, or Other Enterovirus Inhibitors in Research Protocols


Despite sharing an indication space targeting picornavirus infections, rupintrivir is mechanistically and pharmacologically distinct from capsid-binding agents such as pleconaril and pirodavir, and from its own structural analog AG7404. Rupintrivir targets the highly conserved 3C protease active site, whereas pleconaril binds the VP1 capsid hydrophobic pocket, a target prone to resistance-conferring mutations [1][2]. Among protease inhibitors, rupintrivir displays a unique spectrum: AG7404 lacks activity against foot-and-mouth disease virus (FMDV) 3C protease, whereas rupintrivir maintains efficacy [3], and SG85—another 3C protease inhibitor—exhibits no cross-resistance with rupintrivir due to distinct binding-site mutation profiles [4]. Simply substituting one inhibitor for another without understanding these differential activity landscapes will produce irreproducible or misleading experimental results.

Rupintrivir Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for Informed Procurement


Broader Anti-Rhinovirus Spectrum and Superior Potency of Rupintrivir vs. Pleconaril Against Clinical HRV Isolates

In the only published direct head-to-head comparison against pleconaril using 46 clinical HRV isolates, rupintrivir (AG7088) demonstrated significantly greater potency and broader coverage. By microscopic CPE inhibition assay, the median EC50 for rupintrivir was 0.01 µg/mL (range <0.01–0.04 µg/mL) versus 0.07 µg/mL (range <0.01–>1 µg/mL) for pleconaril (P<0.001) [1]. By spectrophotometric assay, median EC50 values were 0.01 µg/mL for rupintrivir versus 0.04 µg/mL for pleconaril (P<0.001). Critically, approximately 9% of clinical isolates required >10 µg/mL pleconaril for inhibition, whereas rupintrivir maintained EC50 <1.0 µg/mL for all isolates tested [1]. This finding is mechanistically underpinned by the conservation of 13 of 14 amino acid residues involved in rupintrivir side-chain interactions across HRV serotypes (93% conservation), versus the VP1 capsid pocket targeted by pleconaril, which exhibits greater sequence variability [2]. Separately, rupintrivir inhibited all 48 HRV serotypes in H1-HeLa and MRC-5 cell protection assays with a mean EC50 of 0.023 µM (range 0.003–0.081 µM) and mean EC90 of 0.082 µM [3], and across an expanded panel of 125 HRV/HEV isolates, EC50 values spanned a narrow 61-fold range (3–183 nM), indicating consistent broad-spectrum potency [2].

Human Rhinovirus Broad-Spectrum Antiviral Clinical Isolates

Rupintrivir as the Most Potent Inhibitor Against Enterovirus D68 Compared to Pleconaril, Enviroxime, Pirodavir, and Ribavirin

In a systematic head-to-head evaluation of 10 antipicornavirus agents against a 2014 clinical EV-D68 isolate, rupintrivir was identified as the most potent compound. Rupintrivir achieved 50% inhibition of viral cytopathic effect (EC50) and 90% inhibition (EC90) of virus yield at 0.0022–0.0053 µM [1]. This potency exceeded that of enviroxime and pleconaril (0.01–0.3 µM), pirodavir and 3-deazaguanine (7–13 µM), and guanidine HCl and ribavirin (80–135 µM) by orders of magnitude [1]. In a separate study across 10 clinical EV-D68 isolates from clusters A, B, and C, 3C-protease inhibitors as a class (including rupintrivir) proved more efficient than enviroxime and pleconaril, which in turn outperformed vapendavir and pirodavir [2]. The molecular basis for this superior potency is resolved at the structural level: the EV68 3C protease–rupintrivir complex crystal structure confirms a tight fit within the conserved active site [3].

Enterovirus D68 EV-D68 Antiviral Screening

Extended Post-Infection Dosing Window of Rupintrivir Differentiates It from Capsid-Binding Antivirals

In a single-cycle time-of-addition assay, rupintrivir retained full antiviral activity when added up to 6 hours after HRV-14 infection of H1-HeLa cells, a time point at which viral replication is well underway and polyprotein processing is actively occurring [1]. In direct contrast, a capsid-binding compound targeting viral attachment and/or uncoating was effective only when added at the initiation of infection (time 0) [1]. This difference is a direct consequence of rupintrivir's mechanism: it irreversibly inhibits the 3C protease responsible for processing the viral polyprotein after translation, rather than blocking the entry step. The practical implication is that rupintrivir can be used in experimental protocols where treatment initiation after viral entry is required—for example, in post-exposure prophylaxis models or in co-dosing experiments that dissect the temporal hierarchy of antiviral targets.

Time-of-Addition Mechanism of Action Viral Life Cycle

Selectivity Profile: Negligible Inhibition of Mammalian Serine and Cysteine Proteases Supporting a Favorable Therapeutic Window

Rupintrivir was counter-screened against a panel of mammalian cysteine and serine proteases—including cathepsin B, elastase, chymotrypsin, trypsin, thrombin, and calpain—and exhibited negligible inhibitory activity against all of them [1][2]. This selectivity is consistent with the unique Gln↓Gly cleavage specificity of picornavirus 3C proteases, which is not shared by any known host protease [3]. In cell-based cytotoxicity assays, rupintrivir displayed a 50% cytotoxic concentration (CC50) of >1,000 µM in H1-HeLa cells, yielding a therapeutic index (CC50/EC50) of >12,346 to >333,333 depending on the serotype [2]. In comparative CPE reduction assays against poliovirus Sabin strains in HeLa cells, rupintrivir also demonstrated a CC50 of >100 µM, with therapeutic index values ranging from >2,439 to >19,231 [4]. While comprehensive selectivity profiling data with uniform IC50 values for each off-target protease is not uniformly reported in the primary literature, the available evidence consistently indicates a high degree of target specificity.

Protease Selectivity Off-Target Screening Therapeutic Index

In Vivo Efficacy in a Murine EV71 Lethal Challenge Model at Clinically Relevant Sub-mg/kg Doses

In a suckling mouse model of lethal EV71 infection, intraperitoneal administration of rupintrivir at 0.1 mg/kg dramatically improved survival from 38.5% (vehicle/DMSO control) to 90.9% (P=0.006) [1]. This dose is substantially lower than the mg/kg exposures typically required for other direct-acting antivirals in rodent models. Histological and immunohistochemical analyses confirmed that rupintrivir profoundly alleviated virus-induced necrotizing myositis, suppressed viral RNA, and blocked EV71 VP1 protein expression in multiple tissues [1]. Importantly, the safety of rupintrivir had already been established in Phase I/II clinical trials at intranasal doses of up to 8 mg administered multiple times daily, with systemic exposure rarely detectable (highest measured plasma concentration ≤0.52 ng/mL) [2][3]. Although direct in vivo head-to-head comparisons against pleconaril or other inhibitors in the same EV71 model are not available, the combination of efficacy at a 0.1 mg/kg dose and prior clinical safety data distinguishes rupintrivir from most other anti-enterovirus candidates, which have generally not demonstrated this potency range in published in vivo infection models.

Enterovirus 71 In Vivo Efficacy Hand Foot and Mouth Disease

Non-Cross-Resistant Resistance Profile with SG85 Enables Combinatorial 3C Protease Targeting Strategies

Rupintrivir and the structurally distinct 3C protease inhibitor SG85 exhibit a non-cross-resistant resistance profile. In vitro resistance selection with SG85 yielded a variant carrying S127G and T143A substitutions in the 3C protease—both required for low-level resistance [1]. In contrast, rupintrivir resistance is mediated by substitutions at residues T129, T131, T143, N130, and L136, with rupintrivir-resistant HRV-14 variants showing only 7-fold reduced susceptibility after 14–40 cumulative days of selection [2]. Critically, the SG85-resistant variant retained full susceptibility to rupintrivir, and conversely, rupintrivir-selected variants did not confer cross-resistance to SG85 [1]. This orthogonal resistance landscape, confirmed by reverse genetics and supported by structural modeling showing distinct inhibitor binding modes, indicates that rupintrivir and SG85 target overlapping but non-identical subsites within the 3C protease active site [1]. The rupintrivir resistance data also reveal a therapeutically important property: resistance emerges slowly and requires the accumulation of multiple mutations, with only minimal to moderate reductions in susceptibility (5–7 fold at most) even after prolonged selection pressure [2].

Drug Resistance Combination Therapy 3C Protease

Rupintrivir Application Scenarios: Where the Evidence Supports Prioritizing This Compound in Research and Procurement


Broad-Spectrum Anti-Rhinovirus Positive Control for High-Throughput Screening

Rupintrivir is the most extensively characterized broad-spectrum HRV inhibitor, with confirmed activity against 48 of 48 laboratory serotypes and 46 of 46 untyped clinical field isolates [1][2]. Its narrow EC50 range (0.003–0.081 µM across serotypes) and a therapeutic index exceeding 12,346 make it an ideal positive control for high-throughput antiviral screening campaigns [1]. Unlike pleconaril, which fails to inhibit approximately 9% of clinical isolates at relevant concentrations, rupintrivir provides consistent benchmark activity that enables reliable Z'-factor determination and hit threshold calibration across diverse HRV panels [3].

Enterovirus D68 and Emerging Enterovirus Drug Discovery Reference Standard

For laboratories investigating antivirals against EV-D68 and related emerging enteroviruses, rupintrivir offers the highest verified potency among known anti-enterovirus agents (EC50 = 0.0022–0.0053 µM), outperforming enviroxime, pleconaril, pirodavir, and ribavirin by 5- to 60,000-fold [1]. The availability of high-resolution crystal structures of rupintrivir bound to EV68 3C protease and EV71 3C protease further supports structure-based drug design efforts [2][3]. It can serve as both a potency benchmark and a co-crystallization reference ligand for fragment-based screening campaigns targeting enteroviral 3C proteases.

In Vivo Proof-of-Concept Studies for EV71 and HFMD Antiviral Development

The demonstrated survival benefit of rupintrivir in a murine EV71 lethal challenge model (90.9% survival at 0.1 mg/kg vs. 38.5% for vehicle; P=0.006) provides a quantitative in vivo efficacy baseline [1]. Given that rupintrivir has already completed Phase I/II clinical safety evaluation with an acceptable tolerability profile [2][3], it can serve as a reference compound in head-to-head in vivo efficacy comparisons when evaluating novel 3C protease inhibitors or combination regimens. This scenario is particularly relevant for translational research groups working on HFMD countermeasures where no approved direct-acting antiviral currently exists.

Combinatorial Resistance Suppression Studies Using Orthogonal 3C Protease Inhibitor Pairs

The demonstrated absence of cross-resistance between rupintrivir and SG85, confirmed by both resistance selection experiments and reverse genetics, positions this inhibitor pair as a validated tool for studying combination 3C protease targeting strategies [1]. Rupintrivir resistance mutations (T129T/A, T131T/A, T143P/S, N130N/K, etc.) map to distinct structural loci from those conferring SG85 resistance (S127G, T143A), providing a molecular framework for rational combination design [1][2]. Research groups can use rupintrivir and SG85 in paired resistance profiling assays to classify novel 3C protease inhibitors by their cross-resistance patterns.

Quote Request

Request a Quote for Rupintrivir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.